1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone
Description
Properties
IUPAC Name |
1-[4-[2-(4-acetylphenyl)phenyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-15(23)17-7-11-19(12-8-17)21-5-3-4-6-22(21)20-13-9-18(10-14-20)16(2)24/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRNMGWRIXQOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50526245 | |
| Record name | 1,1'-([1~1~,2~1~:2~2~,3~1~-Terphenyl]-1~4~,3~4~-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93232-29-2 | |
| Record name | 1,1'-([1~1~,2~1~:2~2~,3~1~-Terphenyl]-1~4~,3~4~-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50526245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation as a Key Step
- The synthesis typically starts with Friedel-Crafts acylation of substituted benzene derivatives using acyl chlorides.
- Aluminum chloride (AlCl3) is commonly used as a Lewis acid catalyst.
- The reaction is conducted under controlled low temperatures (−10 to 0 °C) to avoid side reactions.
- The acyl chloride is added dropwise to the aromatic substrate in the presence of AlCl3, maintaining temperature control.
| Step | Reagents and Conditions | Outcome and Notes |
|---|---|---|
| 1 | Phenyl acetyl chloride (1.43 mol) added dropwise to fluorobenzene with AlCl3 at −10 to 0 °C over 2–2.5 hours | Formation of 1-(4-fluorophenyl)-2-phenyl ethanone with 98.55–99.02% purity by HPLC |
| 2 | Reaction mixture poured into ice, water, and conc. HCl at −10 to 5 °C, stirred for 30 min to 2 hours | Quenching and precipitation of product |
| 3 | Organic extraction with methylene chloride, washing with sodium bicarbonate and sodium chloride solutions | Purification of crude product |
| 4 | Drying over sodium sulfate and solvent removal by distillation | Isolation of pale yellow liquid ketone intermediate |
This method can be adapted to introduce acetyl groups on phenyl rings, forming key intermediates for the target compound.
Multi-Step Aromatic Coupling and Condensation
The target compound contains multiple phenyl rings linked through carbon-carbon bonds and an acetyl group. Preparation involves:
- Sequential Friedel-Crafts acylations on phenyl rings.
- Coupling of acetyl-substituted phenyl rings via biaryl linkages.
- Use of potassium carbonate and reflux conditions in acetone to facilitate condensation and coupling reactions.
| Parameter | Details |
|---|---|
| Solvent | Acetone |
| Base | Potassium carbonate (0.144 mol) |
| Temperature | Reflux at 55–60 °C for 7–8 hours |
| Post-reaction | Filtration, washing with acetone, concentration under vacuum, recrystallization from isopropyl alcohol |
| Yield | 74% isolated yield of coupled product |
The reaction mixture is carefully cooled and washed to remove impurities, ensuring high purity of the coupled ketone product.
Alternative Condensation Methods Using Dimethylformamide Dimethylacetal (DMFDMA)
Research shows that condensation of 1-(4-acetylphenyl)ethanone with DMFDMA can yield α,β-unsaturated ketones, which may serve as intermediates for further transformations.
- Conventional reflux in dry toluene for 6 hours yields 65% product.
- Microwave irradiation drastically reduces reaction time to 3 minutes with 96% yield.
- The product is isolated by filtration and recrystallization from ethanol.
This method provides a rapid and efficient route to functionalized ketone intermediates that can be further elaborated to the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Phenyl acetyl chloride, AlCl3, fluorobenzene | −10 to 0 °C, 2–2.5 h addition, quench with HCl/ice | ~77% | High purity ketone intermediate |
| Coupling & Condensation | Potassium carbonate, acetone, reflux | 55–60 °C, 7–8 h reflux | 74% | Multi-phenyl coupling step |
| DMFDMA Condensation | 1-(4-acetylphenyl)ethanone, DMFDMA, toluene or microwave | Reflux 6 h or microwave 3 min | 65% (reflux), 96% (microwave) | Efficient α,β-unsaturated ketone formation |
| Sulfone Route (Related) | Butylsulfonyl chloride, benzene, acetyl chloride | Friedel-Crafts, acetylation, deacetylation | Variable | Demonstrates acetylation on substituted phenyls |
Detailed Research Findings and Notes
- The Friedel-Crafts acylation step is crucial for introducing the acetyl group with high regioselectivity and purity. Strict temperature control prevents side reactions and polymerization.
- Using potassium carbonate in acetone under reflux enables effective coupling of phenyl rings, promoting formation of the tri-phenyl ethanone structure.
- Microwave-assisted condensation with DMFDMA significantly improves reaction efficiency and yield, highlighting modern synthetic advances.
- Purification typically involves solvent extraction, washing with bicarbonate and brine solutions, drying over sodium sulfate, and recrystallization from alcohol solvents to achieve >95% purity.
- Safety considerations include handling corrosive reagents (AlCl3, acetyl chloride), maintaining low temperatures, and proper waste disposal of chlorinated solvents.
Chemical Reactions Analysis
1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Chemical Applications
Synthesis and Reagent Use
- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in various organic reactions, including Friedel-Crafts acylation and electrophilic aromatic substitution reactions.
- Reactivity : The compound can undergo oxidation (producing carboxylic acids), reduction (yielding alcohols), and substitution reactions, which are essential for creating diverse chemical entities.
Table 1: Summary of Chemical Reactions
| Reaction Type | Reagents Used | Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids |
| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohols |
| Electrophilic Substitution | Various electrophiles | Substituted aromatic compounds |
Biological Applications
Pharmacological Potential
- Anticancer Activity : Recent studies have demonstrated that 1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone exhibits significant anticancer properties. It induces apoptosis in cancer cells and can arrest the cell cycle at the subG0 phase, leading to increased activation of caspases, which are critical for programmed cell death .
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 0.89 | Apoptosis induction, cell cycle arrest |
| HL-60 (Leukemia) | 3.50 | Mitochondrial membrane depolarization |
| AGS (Gastric) | 9.63 | Caspase activation |
- Enzyme Interaction : The compound acts as an inhibitor of several enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and protein kinase C (PKC), which leads to cell cycle arrest and apoptosis .
Industrial Applications
Production of Specialty Chemicals
- Industrial Use : This compound is utilized in the production of specialty chemicals and polymers. Its unique properties make it suitable for applications in various industrial processes, enhancing the efficiency and effectiveness of chemical production.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HeLa Cells : A study indicated that treatment with this compound significantly reduced cell viability, with late apoptotic cells increasing from 33.92% at 5 µg/mL to 49.90% at 10 µg/mL.
- In Vivo Models : In animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups, indicating its potential for therapeutic use in oncology.
Mechanism of Action
The mechanism of action of 1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . Its acetyl group plays a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone can be compared with other similar compounds, such as:
4,4’-Diacetylbiphenyl: Shares similar structural features but may differ in reactivity and applications.
4,4’-Diacetylbiphenyl ether: Another related compound with distinct properties and uses.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical and physical properties, making it valuable for various research and industrial applications .
Biological Activity
1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone, also known as a chalcone derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biomolecules and enzymes, leading to several pharmacological effects. This article will explore the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structure and Properties
The compound's structure can be represented as follows:
This chalcone derivative features a ketone functional group and multiple phenyl rings, contributing to its biological activity through various interactions with cellular targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. Its ability to induce apoptosis in cancer cells has been particularly noted. The compound has been shown to arrest the cell cycle in the subG0 phase and depolarize mitochondrial membranes, leading to increased caspase-8 and -9 activation, which are critical mediators of apoptosis .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 0.89 | Apoptosis induction, cell cycle arrest |
| HL-60 (Leukemia) | 3.50 | Mitochondrial membrane depolarization |
| AGS (Gastric) | 9.63 | Caspase activation |
The mechanism through which this compound exerts its effects involves several pathways:
- Enzyme Interaction : The compound acts as an inhibitor of various enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and protein kinase C (PKC), leading to cell cycle arrest .
- Mitochondrial Pathway : By depolarizing mitochondrial membranes, the compound triggers intrinsic apoptotic pathways that activate caspases responsible for programmed cell death .
- Radical Scavenging : It displays antioxidant properties that may contribute to its protective effects against oxidative stress in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HeLa Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability, with late apoptotic cells increasing from 33.92% at 5 µg/mL to 49.90% at 10 µg/mL .
- In Vivo Models : In animal models, the administration of this compound led to reduced tumor growth rates compared to control groups, indicating its potential for therapeutic use in oncology .
Q & A
Basic: What are the common synthetic routes for 1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone?
Methodological Answer:
The compound is synthesized via Friedel-Crafts acylation , a cornerstone method for introducing acetyl groups to aromatic systems. A typical protocol involves:
- Reacting a biphenyl precursor (e.g., 4-biphenylbenzene) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
- Optimizing reaction conditions (temperature: 80–100°C, anhydrous solvent like dichloromethane) to achieve yields >75% .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by NMR (¹H/¹³C) and mass spectrometry .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies aromatic proton environments (δ 7.2–8.1 ppm) and acetyl groups (δ 2.6 ppm for CH₃, δ 208 ppm for carbonyl) .
- GC-MS/EI : Confirms molecular ion peaks (e.g., m/z 324 for M⁺) and fragmentation patterns .
- FT-IR : Detects carbonyl stretches (νC=O ~1680 cm⁻¹) and aryl C-H vibrations .
Advanced: How does structural modification (e.g., fluorination) impact its biological activity?
Methodological Answer:
Fluorination at specific positions (e.g., para- or meta-) alters electron density and bioavailability :
- Electron-Withdrawing Effects : Fluorine substituents enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
- SAR Studies : 4-Fluoro derivatives show improved antimicrobial activity (MIC ~2 µg/mL against S. aureus) compared to non-fluorinated analogs .
- Computational Docking : Fluorine’s van der Waals interactions with target proteins (e.g., cytochrome P450) are modeled using DFT or MD simulations .
Advanced: What computational strategies predict its physicochemical properties?
Methodological Answer:
- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with solubility or permeability .
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict redox potentials or UV-Vis spectra .
- Neural Networks : Train on datasets (e.g., PubChem) to forecast toxicity endpoints (e.g., LD₅₀) with R² >0.85 .
Advanced: How are regioselectivity challenges addressed in its synthesis?
Methodological Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control acylation sites .
- Protecting Groups : Temporarily block reactive positions (e.g., hydroxyl with TMSCl) to prevent side reactions .
- Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, controlled heating (e.g., 150°C, 30 min) .
Basic: What are its key reactivity patterns under oxidative conditions?
Methodological Answer:
- Oxidation of Acetyl Groups : Chromic acid (H₂CrO₄) converts the acetyl group to a carboxylic acid (yield ~60%) .
- Aromatic Ring Oxidation : Strong oxidants (e.g., KMnO₄) cleave biphenyl systems to dicarboxylic acids (monitored by TLC) .
Advanced: How is green chemistry applied to its synthesis?
Methodological Answer:
- Biocatalysis : Engineered Pseudomonas spp. reduce ketones to alcohols with >90% enantiomeric excess .
- Solvent-Free Reactions : Use ionic liquids (e.g., [BMIM]PF₆) to minimize waste .
- Flow Chemistry : Continuous reactors improve atom economy (e.g., 95% vs. 70% batch) .
Advanced: What crystallographic data reveal about its solid-state structure?
Methodological Answer:
- Single-Crystal XRD : Confirms planar biphenyl systems (dihedral angle <10°) and intermolecular π-π stacking (3.5 Å spacing) .
- Hirshfeld Analysis : Quantifies H-bonding (e.g., C-H···O interactions) contributing to crystal packing .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis (vapor pressure ~0.1 mmHg at 25°C) .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste (UN 1224) .
Advanced: How does its photostability compare to analogs under UV light?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
